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An In-Depth Technical Guide to the Structure Elucidation of Methyl 5-hydroxy-2-
methoxybenzoate

Abstract
The unequivocal determination of a molecule's constitutional isomerism is a cornerstone of

chemical research and development. Subtle differences in substituent placement on an

aromatic ring can lead to vastly different pharmacological, toxicological, and material

properties. This guide provides a comprehensive, methodology-driven approach to the

structure elucidation of methyl 5-hydroxy-2-methoxybenzoate (C₉H₁₀O₄). We move beyond

a simple recitation of data to explain the strategic rationale behind a multi-spectroscopic

approach, integrating Mass Spectrometry, Infrared Spectroscopy, and a suite of 1D and 2D

Nuclear Magnetic Resonance experiments. This document serves as a practical reference for

researchers and drug development professionals, detailing not only the interpretation of

spectral data but also the self-validating logic that ensures confidence in the final structural

assignment, particularly in distinguishing it from its close isomer, methyl 2-hydroxy-5-

methoxybenzoate.
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Introduction: The Challenge of Isomerism
Methyl 5-hydroxy-2-methoxybenzoate is a substituted aromatic ester with the molecular

formula C₉H₁₀O₄.[1][2] Its chemical landscape is shared by several isomers, most notably

methyl 2-hydroxy-5-methoxybenzoate. Distinguishing between these structures is a non-trivial

task that requires a synergistic application of modern analytical techniques. The choice of

analytical workflow is paramount; it must be designed to systematically and unambiguously

map the precise connectivity of every atom in the molecule.

This guide details the logical progression of experiments, beginning with the confirmation of the

molecular formula and culminating in the definitive assignment of substituent positions through

two-dimensional NMR correlations.

Physicochemical Properties
A foundational step in characterization involves cataloging the basic physical and chemical

properties of the target compound.

Property Value Source

IUPAC Name
methyl 5-hydroxy-2-

methoxybenzoate
-

CAS Number 87513-63-1 [3][4]

Molecular Formula C₉H₁₀O₄ [1][2]

Molecular Weight 182.17 g/mol [1][2]

Appearance Off-white to light yellow solid [5]

The Analytical Workflow: A Strategy for Certainty
A robust structure elucidation workflow is not merely a sequence of experiments but a logical

framework where each step builds upon the last, progressively refining the structural

hypothesis until only one conclusion is possible.
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Mass Spectrometry
(Molecular Formula Determination)

Infrared Spectroscopy
(Functional Group Identification)

1D NMR ('H & '³C)
(Atom & Fragment Identification)

2D NMR (COSY, HSQC, HMBC)
(Connectivity Mapping)

Final Validated Structure

Click to download full resolution via product page

Caption: The logical workflow for unambiguous structure elucidation.

Mass Spectrometry: Defining the Elemental
Composition
Expertise & Causality: The first and most fundamental question is "What is the molecular

formula?". High-Resolution Mass Spectrometry (HRMS) is the definitive tool for this purpose. It

provides a highly accurate mass measurement of the molecular ion, allowing for the calculation

of a unique elemental formula.

An expected HRMS (ESI+) analysis would show a molecular ion peak [M+H]⁺ at m/z 183.0652,

corresponding to the formula C₉H₁₁O₄⁺.[6] Standard electron ionization (EI) mass spectrometry

would show the molecular ion [M]⁺ at m/z 182.[1] The fragmentation pattern in EI-MS can also

offer initial structural clues. For benzoate esters, a characteristic loss of the alkoxy group from
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the ester is common. For methyl 5-hydroxy-2-methoxybenzoate, the loss of a methoxy

radical (•OCH₃, 31 Da) would lead to a significant fragment at m/z 151.

Experimental Protocol: High-Resolution Mass
Spectrometry

Sample Preparation: Accurately weigh ~1 mg of the sample and dissolve it in 1 mL of a

suitable solvent (e.g., methanol or acetonitrile).

Instrumentation: Utilize an ESI-TOF or Orbitrap mass spectrometer for high-resolution

analysis.

Method: Infuse the sample solution directly into the electrospray ionization (ESI) source in

positive ion mode.

Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.

Analysis: Identify the [M+H]⁺ peak and use the instrument's software to calculate the

elemental composition based on the exact mass.

Infrared (IR) Spectroscopy: Identifying Key
Functional Groups
Expertise & Causality: Before assembling the molecular puzzle, we must identify the pieces. IR

spectroscopy excels at confirming the presence of key functional groups whose vibrations

correspond to specific energy absorptions. For our target molecule, we anticipate several

characteristic peaks.

-OH Stretch: A broad absorption between 3200-3500 cm⁻¹ is indicative of the hydroxyl group,

broadened by hydrogen bonding.

C-H Stretch (Aromatic & Aliphatic): Aromatic C-H stretches typically appear just above 3000

cm⁻¹, while aliphatic C-H stretches from the two methoxy groups will be just below 3000

cm⁻¹.

C=O Stretch (Ester): A strong, sharp absorption around 1680-1720 cm⁻¹ is a clear indicator

of the carbonyl group of the ester. Its position can be influenced by conjugation with the
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aromatic ring.

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region confirm the presence of the

benzene ring.

C-O Stretch: Strong absorptions in the 1000-1300 cm⁻¹ region correspond to the C-O

stretches of the ester and ether linkages.

The presence of these bands provides strong, tangible evidence for the major structural

components predicted by the molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
The Blueprint of Connectivity
NMR spectroscopy is the most powerful tool for structure elucidation, providing detailed

information about the chemical environment, count, and connectivity of hydrogen and carbon

atoms.[7]

¹H NMR Spectroscopy: Proton Environments
Expertise & Causality: The ¹H NMR spectrum reveals the number of distinct proton

environments and their neighboring protons through spin-spin coupling. The chemical shifts (δ)

are highly sensitive to the electronic effects of the substituents.
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Proton
Assignment

Predicted δ
(ppm)

Multiplicity Integration Rationale

Phenolic OH ~9.0-10.0 br s 1H

Deshielded,

labile proton.

May exchange

with D₂O.

H-6 ~7.30 d 1H

ortho to the

electron-

withdrawing

ester group,

deshielded.

Coupled only to

H-4 (meta

coupling).

H-4 ~6.95 dd 1H

ortho to the

electron-donating

-OH group and

meta to the -

OCH₃ and ester.

Coupled to H-3

and H-6.

H-3 ~6.90 d 1H

ortho to the

electron-donating

-OCH₃ group.

Coupled only to

H-4.

Ar-OCH₃ ~3.85 s 3H

Methoxy group

attached to the

aromatic ring.

Ester OCH₃ ~3.80 s 3H
Methoxy group of

the methyl ester.
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Note: Predicted values are based on established substituent effects. Actual values may vary

slightly based on solvent and concentration.[8]

¹³C NMR Spectroscopy: The Carbon Skeleton
Expertise & Causality: The ¹³C NMR spectrum indicates the number of unique carbon

environments in the molecule. For methyl 5-hydroxy-2-methoxybenzoate, all 9 carbon atoms

are chemically distinct and should produce 9 unique signals.

Carbon Assignment Predicted δ (ppm) Rationale

C=O (Ester) ~168
Typical chemical shift for a

conjugated ester carbonyl.

C-2 ~155
Aromatic carbon attached to

the -OCH₃ group, deshielded.

C-5 ~150
Aromatic carbon attached to

the -OH group, deshielded.

C-1 ~125
Quaternary aromatic carbon

attached to the ester.

C-6 ~120 Aromatic CH carbon.

C-4 ~118 Aromatic CH carbon.

C-3 ~115 Aromatic CH carbon.

Ar-OCH₃ ~56
Methoxy carbon attached to

the ring.

Ester OCH₃ ~52 Methyl ester carbon.

Note: These predictions are based on additive models and data from similar structures.[9]

2D NMR: Confirming the Isomer
Expertise & Causality: While 1D NMR provides the fragments, 2D NMR confirms their

assembly. For distinguishing between the 5-hydroxy-2-methoxy and the 2-hydroxy-5-methoxy

isomers, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is the ultimate
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arbiter. It reveals correlations between protons and carbons that are separated by 2 or 3 bonds.

[10]

COSY (COrrelation SpectroscopY): This experiment identifies protons that are coupled to

each other (typically through 3 bonds).[11] We would expect to see a cross-peak between H-

3 and H-4, and between H-4 and H-6, confirming their positions on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton

directly to the carbon it is attached to.[12] It allows for the unambiguous assignment of the

protonated aromatic carbons (C-3, C-4, C-6) and the methoxy carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing

long-range connectivity. The following correlations would be expected for methyl 5-hydroxy-
2-methoxybenzoate and would rule out the alternative isomer:

H from Ar-OCH₃ (δ ~3.85) C-2 (δ ~155)
³J (Key!)

C-3 (δ ~115)

²J

C-1 (δ ~125)H from Ester OCH₃ (δ ~3.80)C=O (δ ~168)
³J (Key!)

H-6 (δ ~7.30)
³J ³J (Key!)

Click to download full resolution via product page

Caption: Key HMBC correlations confirming the structure.

The Decisive Correlation: The most critical correlation is the one between the protons of the

aromatic methoxy group (δ ~3.85 ppm) and the carbon it is attached to, C-2 (δ ~155 ppm). In

the alternative isomer (2-hydroxy-5-methoxy), the methoxy group is at C-5. Therefore,

observing this specific ³J correlation is definitive proof of the 2-methoxy substitution pattern.

Furthermore, a correlation from the most downfield aromatic proton (H-6) to the carbonyl

carbon (C=O) confirms the ester's position at C-1.

Conclusion: A Self-Validating Structural Proof
By systematically applying a suite of spectroscopic techniques, we have constructed an

unassailable case for the structure of methyl 5-hydroxy-2-methoxybenzoate. Mass

spectrometry confirmed the elemental formula. IR spectroscopy identified the requisite
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functional groups. 1D NMR provided the inventory of unique proton and carbon environments.

Finally, and most critically, 2D NMR experiments—specifically HMBC—provided the definitive

map of atomic connectivity, allowing for the unambiguous placement of the hydroxyl, methoxy,

and methyl ester substituents on the aromatic ring. This integrated approach represents a self-

validating system, where the data from each technique must be consistent with the others,

ensuring the highest level of confidence in the final structural assignment.
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intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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